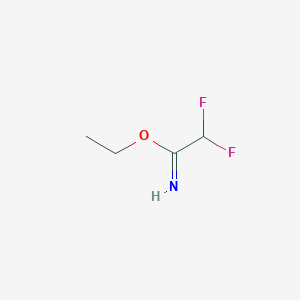

Ethyl 2,2-difluoroethanecarboximidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Analysis and Detection Techniques

Ethyl 2,2-difluoroethanecarboximidate has been utilized in various analytical chemistry applications. For instance, it has been involved in the preparation of ester derivatives of carboxylic acids for ultraviolet and fluorescent detection in high-performance liquid chromatography (Yasaka et al., 1990). These derivatization procedures have proven successful in determining carboxylic acids in complex samples like mouse brain. Similarly, its derivatives have been used as highly sensitive fluorescent labeling reagents for carboxylic acids, enhancing detection limits in liquid chromatography (Akasaka et al., 1993).

Synthesis and Catalysis

Ethyl 2,2-difluoroethanecarboximidate and its related compounds have found significant applications in organic synthesis and catalysis. For example, its use in [4 + 2] annulation reactions for the synthesis of complex organic compounds has been documented (Zhu et al., 2003). These reactions showcase its utility in creating structurally diverse molecules with potential applications in pharmaceuticals and materials science.

Gas Separation and Membrane Technology

Compounds similar to Ethyl 2,2-difluoroethanecarboximidate have been investigated in the field of gas separation. For instance, ionic liquids containing similar ethyl groups have been used in polymeric membranes to enhance the separation efficiency of gases like CO2 (Rabiee et al., 2015). This research indicates potential applications in environmental technologies and industrial gas separations.

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of Ethyl 2,2-difluoroethanecarboximidate have been used in electropolymerization processes. Studies have shown that certain ionic liquids related to this compound can improve the polymerization rate and properties of polymers like polypyrrole, which are important in electronic and energy storage applications (Sekiguchi et al., 2002).

Biochemistry and Plant Science

In biochemistry and plant science, the compound and its derivatives have played a role in studying ethylene biosynthesis in plants. Updated methodologies incorporating these compounds have been developed for analyzing metabolites and enzyme activities related to plant hormone ethylene, crucial for understanding plant growth and development (Bulens et al., 2011).

properties

IUPAC Name |

ethyl 2,2-difluoroethanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO/c1-2-8-4(7)3(5)6/h3,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLMPFHCNWKLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoroethanecarboximidate | |

CAS RN |

1019019-37-4 |

Source

|

| Record name | ethyl 2,2-difluoroethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2711336.png)

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2711337.png)

![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)

![7-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2711339.png)

![N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2711340.png)

![Tert-butyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2711348.png)

![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)

![N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2711353.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)